5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile
Description
Properties
IUPAC Name |
5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c1-5-3-10-8-7(5)6(2-9)11-4-12-8/h3-4H,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOMWSWQWHIXIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=NC=NC(=C12)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Key Steps
-
Condensation : 2-Methyl-3,3-dichloroacrylonitrile reacts with trimethyl orthoformate in the presence of a Lewis acid catalyst (e.g., ZnCl₂) to form 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene.
-
Cyclization : The intermediate undergoes addition-condensation with formamidine acetate in methanol under basic conditions (sodium methoxide), forming the pyrrolopyrimidine skeleton.
-
Functionalization : Substitution at the 4-position with a cyanide group replaces the chloro substituent, while the methyl group is introduced via alkylation or during precursor synthesis.
Example Protocol :
-
Step 1 : 2-Methyl-3,3-dichloroacrylonitrile (0.1 mol), trimethyl orthoformate (0.13 mol), and ZnCl₂ (0.005 mol) in cyclohexane at 70°C for 6 hours yield 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene (85% yield).
-
Step 2 : Reaction with formamidine acetate and sodium methoxide in methanol at 65–70°C for 4 hours achieves cyclization (90% yield).
-
Step 3 : Treatment with CuCN in DMF at 120°C substitutes chlorine with a nitrile group (75% yield).
Table 1: Cyclization Reaction Optimization
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst | ZnCl₂ | 85 |
| Solvent | Cyclohexane | 85 |
| Temperature | 70°C | 85 |
| Reaction Time | 6 hours | 85 |
One-Pot Tandem Methylation and Cyanation
Introducing the methyl and cyano groups in a single pot reduces purification steps and improves efficiency.
Simultaneous Functionalization Strategy
-
Methylation : A methyl group is introduced at the 5-position using methyl iodide or dimethyl sulfate during the cyclization step.
-
Cyanation : Potassium cyanide or trimethylsilyl cyanide replaces the chloro group at the 4-position.
Example Protocol :
-
Step 1 : 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine (0.1 mol) is treated with methyl iodide (0.12 mol) and K₂CO₃ in DMF at 80°C for 3 hours (methylation: 88% yield).
-
Step 2 : Addition of CuCN (0.15 mol) and 18-crown-6 in DMF at 120°C for 6 hours substitutes chlorine with a nitrile group (70% yield).
Table 2: One-Pot Reaction Conditions
| Reagent | Role | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Methyl iodide | Methylation agent | 80°C | 3h | 88 |
| CuCN | Cyanation agent | 120°C | 6h | 70 |
Palladium-Catalyzed Cross-Coupling for Late-Stage Functionalization
| Catalyst | Solvent System | Yield (%) |
|---|---|---|
| Pd(PPh₃)₄ | Dioxane/water | 65 |
| Pd(OAc)₂ | Toluene/ethanol | 50 |
Solid-Phase Synthesis for High-Throughput Production
Solid-phase methods enhance scalability and purity by immobilizing intermediates on resin.
Resin-Bound Intermediate Synthesis
-
Resin : Wang resin functionalized with a pyrrole precursor.
-
Steps : Sequential cyclization, methylation, and cyanation on the resin, followed by cleavage with TFA.
Protocol :
-
Wang resin-bound pyrrole (1.0 g) is treated with formamidine acetate and NaOMe in methanol (cyclization, 80% yield).
-
Methylation with methyl triflate (90% yield).
-
Cyanation with TMSCN and SnCl₄ (75% yield).
-
Cleavage with 95% TFA yields the final product (overall yield: 54%).
Green Chemistry Approaches
Solvent-free and catalytic methods minimize environmental impact.
Mechanochemical Synthesis
Ball milling accelerates reactions without solvents:
-
2-Methyl-3,3-dichloroacrylonitrile (1 mmol), formamidine acetate (1.2 mmol), and K₂CO₃ (3 mmol) are milled at 30 Hz for 2 hours, yielding 72% of the cyclized product. Subsequent cyanation with NaCN (1.5 mmol) and CuI (0.1 mmol) at 25 Hz for 3 hours achieves 68% yield.
Chemical Reactions Analysis
Multicomponent Reactions
-
Reagents : Aldehydes, amines, and isocyanides in a one-pot reaction.
-
Conditions : Toluene or DMF as solvent, reflux at 100–125°C for 16–24 hours .
Cyclization Processes
-
Precursors : 4,6-Dichloropyrimidine-5-carbaldehyde and ethyl N-allylglycinate.
-
Catalyst : Sodium methoxide.
-
Conditions : Microwave irradiation (10 min at 100°C) vs. conventional heating (12 hours at RT) .
Substitution Reactions
The compound undergoes nucleophilic aromatic substitution at the 6-position, facilitated by its electron-deficient pyrimidine ring.
Nucleophilic Aromatic Substitution (NAS)
| Substituent | Reagent | Yield | Reference |
|---|---|---|---|
| Benzylamine | NH2-Benzyl | 55–66% | |
| Phenyl group | Phenylboronic acid (Suzuki coupling) | 70–80% | |
| Pyrrolidine | Copper/palladium catalysts | 65–75% |
Oxidation and Reduction
Functional group transformations involve oxidation of the methyl group or reduction of the nitrile group.
Oxidation
-
Reagent : Potassium permanganate (KMnO4) in acidic conditions.
-
Product : 5-Carbonyl derivative (C₈H₆N₃O₂).
Reduction
-
Reagent : Lithium aluminum hydride (LiAlH4) in anhydrous ether.
-
Product : 4-Aminomethyl derivative.
-
Yield : 80–90% under controlled conditions.
Functional Group Transformations
The carbonitrile group at position 4 undergoes further derivatization:
Amide Formation
-
Reagent : Ammonia or dimethylamine hydrochloride.
-
Conditions : Reflux in THF for 8–12 hours.
Ullman Coupling
Scientific Research Applications
Synthesis Overview
- Starting Materials : Various substituted pyrimidines and carbonitriles.
- Reagents : Commonly used reagents include formamide and carbon disulfide.
- Conditions : Reactions are often conducted under reflux conditions to promote cyclization.
Biological Activities
The compound exhibits significant biological activities, particularly as an inhibitor of various kinases, which are crucial in many signaling pathways related to cancer and other diseases.
Antitumor Activity
Research has demonstrated that derivatives of 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile show potent antitumor effects. For instance:
- Compounds have been identified that inhibit tumor cell growth with submicromolar to micromolar potency.
- Mechanisms of action include microtubule inhibition and modulation of drug efflux pumps (P-glycoprotein), which enhances the efficacy of existing chemotherapeutic agents .
Kinase Inhibition
The compound acts as a selective inhibitor of protein kinases such as AKT and Janus kinases (JAKs):
- It has been shown to inhibit PKB (Akt) selectively over PKA, with a significant impact on cellular signaling pathways involved in tumor growth and survival .
- The selectivity for JAK kinases positions it as a potential therapeutic agent for diseases like cancer and autoimmune disorders .
Therapeutic Applications
Given its biological activities, this compound has potential applications in treating various diseases:
Cancer Treatment
The compound's ability to inhibit tumor growth suggests its use in cancer therapies:
- It could be developed into combination therapies with existing chemotherapeutics to improve treatment outcomes by overcoming resistance mechanisms associated with P-glycoprotein .
Autoimmune Diseases
Inhibiting JAK kinases can be beneficial in treating autoimmune diseases:
- The specificity for JAK1, JAK2, JAK3 allows for targeted therapies that minimize side effects compared to broader immunosuppressive agents .
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound derivatives in preclinical models:
Mechanism of Action
The mechanism by which 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. For example, in kinase inhibition, the compound may bind to the ATP-binding site of the kinase enzyme, preventing its activity. This inhibition can lead to the disruption of cellular signaling pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Substitution Pattern Variations in Pyrrolo[2,3-d]pyrimidine Derivatives
The substitution pattern on the pyrrolo[2,3-d]pyrimidine core critically impacts physicochemical and biological properties. Key analogs include:
Key Observations :
- Bromine vs. Methyl Substitution : Replacing the methyl group with bromine () increases molecular weight by ~30% and alters reactivity due to bromine’s electronegativity. However, commercial unavailability limits its utility .
- Amino and Guanidine Modifications: Derivatives like the guanidine-linked compound () exhibit enhanced binding to biological targets (e.g., kinases), likely due to hydrogen-bonding interactions .
- Chiral Substituents : The (2R)-2-methylpyrrolidine group in ’s compound improves stereoselectivity, a critical factor in drug design .
Comparison with Furo[2,3-d]pyrimidine and Thieno[2,3-d]pyrimidine Analogs
Replacing the pyrrole ring with furan or thiophene alters electronic properties and metabolic stability:


Key Observations :
- Thiophene Analogs: Thieno[2,3-d]pyrimidines () exhibit greater lipophilicity, favoring blood-brain barrier penetration, but may face oxidative metabolic challenges .
Complex Derivatives with Extended Functionality
Advanced derivatives integrate additional pharmacophores for targeted applications:
Key Observations :
- Anti-AXL Conjugates : SGI7079 () demonstrates how pyrrolo[2,3-d]pyrimidine scaffolds can be leveraged in antibody-drug conjugates (ADCs) for cancer therapy .
- Kinase-Targeted Derivatives: The cyclopentylmethylamino group in ’s compound likely enhances hydrophobic interactions with kinase ATP-binding pockets .
Biological Activity
5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a therapeutic agent. This article explores its biological activity, synthesis, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure and Properties
The compound features a fused pyrrole and pyrimidine structure with a methyl group at the 5-position and a carbonitrile group at the 4-position. Its molecular formula is . The unique structure contributes to its reactivity and biological properties.
1. Kinase Inhibition
This compound and its derivatives have been investigated for their inhibitory effects on various kinases, particularly Janus kinases (JAKs). These kinases play crucial roles in signaling pathways associated with autoimmune diseases and cancers. Notably, derivatives of this compound have demonstrated significant inhibitory effects against JAK1, making them potential candidates for treating conditions like rheumatoid arthritis and certain cancers .
The mechanism of action involves the compound's interaction with specific molecular targets such as kinases. By binding to the active site of these enzymes, it inhibits their activity, leading to modulation of various cellular pathways. This inhibition can induce apoptosis in cancer cells or suppress inflammatory responses .
3. Selectivity and Potency
Research has shown that certain derivatives exhibit subnanomolar enzymatic inhibition of receptor tyrosine kinases like CSF1R (Colony-stimulating factor-1 receptor), which is vital for macrophage differentiation . Furthermore, studies indicate that these compounds can achieve better selectivity towards specific kinases compared to traditional inhibitors .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the structure significantly influence biological activity. For instance, variations in substituents at different positions on the pyrrolopyrimidine framework can enhance potency and selectivity against specific targets. The following table summarizes key findings from recent studies:
| Compound Derivative | Target Kinase | IC50 (µM) | Selectivity |
|---|---|---|---|
| Compound A | JAK1 | 0.87 | High |
| Compound B | CSF1R | <0.01 | Very High |
| Compound C | RET | 0.50 | Moderate |
Case Study 1: JAK Inhibition
In a study focusing on JAK inhibitors, derivatives of this compound were synthesized and evaluated for their inhibitory effects on JAK1. The most promising derivative showed an IC50 value of 0.87 µM against JAK1, indicating strong inhibitory potential .
Case Study 2: Cancer Cell Proliferation
Another study assessed the efficacy of this compound in inhibiting tumor cell proliferation. The results indicated that certain derivatives significantly inhibited the growth of MCF-7 breast cancer cells with IC50 values ranging from 1.75 to 9.46 µM, outperforming standard chemotherapeutics like 5-Fluorouracil .
Synthesis Methods
The synthesis of this compound can be achieved through various methodologies involving nucleophilic substitutions and cyclization reactions. Common approaches include:
Q & A
Basic: What are the standard synthetic routes for 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile, and what are the key optimization parameters?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or cyclization reactions. For example:
- Nucleophilic Substitution : React 4-chloro-pyrrolo[2,3-d]pyrimidine derivatives with cyano-group donors (e.g., KCN or CuCN) under reflux in polar aprotic solvents like DMF. Catalyst choice (e.g., HCl or TFA) significantly impacts yield .
- Cyclization Approaches : Use 3-aminopyrrole precursors with nitrile-containing reagents (e.g., cyanogen bromide) under acidic conditions. Reaction time (6–12 hours) and temperature (80–120°C) are critical for minimizing side products .
Optimization Parameters : - Solvent polarity (DMF > ethanol > water).
- Catalyst loading (0.1–1.0 equiv).
- Reaction monitoring via TLC or HPLC to track intermediate formation.
Advanced: How can computational reaction path search methods enhance the design of novel derivatives?
Methodological Answer:
Integrate quantum chemical calculations (e.g., DFT) with experimental data to predict reaction pathways:
- Reaction Path Search : Use software like GRRM or AutoMeKin to identify low-energy transition states and intermediates. For example, predict regioselectivity in cyano-group introduction .
- Machine Learning (ML) : Train models on existing pyrrolo-pyrimidine reaction datasets to prioritize reagent combinations (e.g., amines for substitution reactions). ML can reduce trial-and-error by 40–60% .
Case Study : A hybrid computational-experimental workflow reduced optimization cycles for a derivative’s Suzuki coupling by identifying optimal Pd catalyst loading (0.5 mol%) .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 200.0825) and fragmentation patterns .
- IR Spectroscopy : Identify cyano-group stretching (~2200 cm⁻¹) and NH vibrations (~3400 cm⁻¹) .
Advanced: How can researchers resolve discrepancies in reported synthetic yields using statistical experimental design?
Methodological Answer:
Apply Design of Experiments (DoE) to isolate critical variables:
- Factorial Design : Test interactions between temperature, solvent, and catalyst. For example, a 2³ factorial design revealed that solvent (DMF vs. ethanol) accounts for 70% of yield variation in cyanation reactions .
- Response Surface Methodology (RSM) : Optimize multi-step syntheses. A central composite design reduced side-product formation from 15% to 2% by tuning pH (6.5–7.5) and reaction time .
Case Study : Conflicting yields (27–86%) in amine substitution reactions were resolved by identifying humidity as a critical factor via DoE .
Biochemical: What methodologies assess the kinase inhibitory activity of this compound?
Methodological Answer:
- Enzymatic Assays :
- Kinase-Glo™ Luminescent : Measure ATP depletion in EGFR or VEGFR2 inhibition assays. IC₅₀ values correlate with cyano-group positioning .
- Cellular Proliferation (MTT Assay) : Validate efficacy in cancer cell lines (e.g., HCT-116 or HeLa) .
- Molecular Docking : Use AutoDock Vina to predict binding modes. The cyano group forms hydrogen bonds with kinase active sites (e.g., Thr766 in EGFR) .
Advanced: How do substituent variations at the pyrrolo-pyrimidine core affect bioactivity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies :
| Substituent Position | Kinase IC₅₀ (nM) | Solubility (mg/mL) |
|---|---|---|
| C4-CN, C5-CH₃ | 12.5 (EGFR) | 0.8 |
| C4-Cl, C5-CH₃ | 45.0 (EGFR) | 1.2 |
| C7-CH₃, C4-CN | 8.2 (VEGFR2) | 0.3 |
Advanced: What strategies mitigate conflicting data in spectral interpretation for pyrrolo-pyrimidines?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


